Benzyl 2-(azetidin-3-yl)acetate
CAS No.: 1339049-46-5
Cat. No.: VC2942122
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1339049-46-5 |
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Molecular Formula | C12H15NO2 |
Molecular Weight | 205.25 g/mol |
IUPAC Name | benzyl 2-(azetidin-3-yl)acetate |
Standard InChI | InChI=1S/C12H15NO2/c14-12(6-11-7-13-8-11)15-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 |
Standard InChI Key | DSTFLRJZIVCAQM-UHFFFAOYSA-N |
SMILES | C1C(CN1)CC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | C1C(CN1)CC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Chemical Identification
Benzyl 2-(azetidin-3-yl)acetate is uniquely identified by several chemical parameters that enable its precise categorization in chemical databases and literature. The following table summarizes the key identifying information for this compound :
Property | Value |
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Common Name | Benzyl 2-(azetidin-3-yl)acetate |
CAS Number | 1339049-46-5 |
Molecular Formula | C₁₂H₁₅NO₂ |
Molecular Weight | 205.25 g/mol |
The CAS Registry Number (1339049-46-5) serves as a unique identifier for this compound in chemical databases and literature, facilitating precise referencing and information retrieval. The molecular formula indicates the compound contains 12 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and two oxygen atoms, arranged in a specific structural configuration that defines its chemical identity and properties .
Structural Features
Benzyl 2-(azetidin-3-yl)acetate possesses several distinctive structural features that define its chemical behavior and potential applications:
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Azetidine ring: The central structural element is a four-membered heterocyclic ring containing one nitrogen atom (azetidine). This ring structure is characterized by significant ring strain (approximately 24-28 kcal/mol), which contributes to its chemical reactivity and distinguishes it from larger nitrogen-containing heterocycles.
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Acetate linkage: The compound features an acetate group (CH₂COOR) attached at the 3-position of the azetidine ring. This position-specific substitution creates a specific spatial arrangement that may influence the compound's interactions with biological targets or its behavior in chemical reactions.
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Benzyl ester group: The ester functionality is specifically a benzyl ester, meaning the alcohol component of the ester is benzyl alcohol. This phenyl-containing group contributes to the compound's lipophilicity and provides a potential site for selective chemical transformations.
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Secondary amine: The nitrogen in the azetidine ring is a secondary amine, which can serve as a nucleophilic center in various chemical reactions and may participate in hydrogen bonding interactions, depending on its environment.
The combination of these structural elements creates a molecule with specific chemical properties and reactivity patterns that distinguish it from other azetidine derivatives and contribute to its potential utility in various applications .
Synthetic Approaches
Synthetic Step | Potential Reagents |
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Nitrogen Protection | Boc anhydride, triethylamine |
Homologation | Arndt-Eistert reaction, diazomethane |
Esterification | Benzyl alcohol, DCC/DMAP or benzyl bromide, base |
Deprotection | TFA, HCl, or other acids suitable for protecting group removal |
Application Area | Potential Role |
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Drug Synthesis | Intermediate or building block for complex pharmaceuticals |
SAR Studies | Reference compound for systematic structural modifications |
Prodrug Development | Precursor molecule with metabolically cleavable ester group |
Fragment-Based Discovery | Starting fragment for elaboration into larger drug candidates |
Chemical Research Applications
Beyond pharmaceutical research, Benzyl 2-(azetidin-3-yl)acetate may find applications in various areas of chemical research:
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Synthetic methodology development: The compound could serve as a substrate for testing new synthetic methodologies, particularly those involving transformations of strained heterocyclic systems. Its distinct functional groups provide multiple sites for potential chemical modifications, making it a useful model compound for developing selective transformation protocols.
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Catalyst development: Derivatives of azetidine compounds have shown potential as catalysts for various organic transformations. Benzyl 2-(azetidin-3-yl)acetate could serve as a precursor for the development of novel organocatalysts, particularly those where the nitrogen of the azetidine ring plays a role in catalytic activity.
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Physical organic chemistry studies: The strained nature of the azetidine ring makes compounds like Benzyl 2-(azetidin-3-yl)acetate interesting subjects for studying fundamental aspects of reactivity, including strain effects on reaction rates and pathways. Such studies contribute to our broader understanding of organic reaction mechanisms.
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Materials science applications: The compound's functional groups, particularly the benzyl ester, provide sites for potential incorporation into larger molecular architectures, such as polymers or supramolecular assemblies. This could lead to applications in materials science where the azetidine unit contributes specific structural or functional properties.
Each of these potential applications represents an opportunity for further investigation and development, highlighting the versatility of Benzyl 2-(azetidin-3-yl)acetate as a chemical entity beyond its immediate pharmaceutical relevance .
Related Research Findings
Azetidine Chemistry
Research on azetidine compounds provides important context for understanding the potential significance of Benzyl 2-(azetidin-3-yl)acetate:
Biological Activity | Research Potential |
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Enzyme Inhibition | Possible interactions with cholinesterases or other enzymes |
Antimicrobial Activity | Potential applications against bacterial or fungal pathogens |
Anticancer Properties | Possible effects on cancer cell proliferation or survival |
Neuroprotection | Potential benefits in models of neurodegeneration |
These areas of potential biological relevance highlight the importance of further research to characterize the specific activities of Benzyl 2-(azetidin-3-yl)acetate in various biological systems.
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